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Compound of Interest

Compound Name: 3-methoxypent-1-yne

Cat. No.: B6264351 Get Quote

3-Methoxypent-1-yne: An In-depth Technical
Guide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical

properties of 3-methoxypent-1-yne. Due to the limited availability of published experimental

data for this specific compound, this report combines information from computational

predictions and general chemical principles for alkoxyalkynes. This document is intended to

serve as a foundational resource for research and development activities involving 3-
methoxypent-1-yne.

Core Chemical and Physical Properties
The fundamental identifying and physical characteristics of 3-methoxypent-1-yne are

summarized below. It is important to note that while some properties are calculated,

experimental data for several key physical constants are not readily available in public

databases.

Table 1: Chemical Identifiers and Molecular Properties
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Property Value Source

IUPAC Name 3-methoxypent-1-yne PubChem[1]

CAS Number 174401-95-7 PubChem[1]

Molecular Formula C₆H₁₀O PubChem[1]

Molecular Weight 98.14 g/mol PubChem[1]

Canonical SMILES CCC(C#C)OC PubChem[1]

InChI
InChI=1S/C6H10O/c1-4-6(5-

2)7-3/h1,6H,5H2,2-3H3
PubChem[1]

InChIKey
UNAXZJARXXCLJO-

UHFFFAOYSA-N
PubChem[1]

Table 2: Physical Properties

Property Value Source

Boiling Point Data not available

Melting Point Data not available

Density Data not available

Refractive Index Data not available

Solubility Data not available

LogP (calculated) 1.1 PubChem[1]

Spectroscopic Data
Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for 3-
methoxypent-1-yne are not available in the public domain. However, based on its structure,

the following spectral characteristics can be predicted.

Table 3: Predicted Spectroscopic Features
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Technique Predicted Features

¹H NMR

Signals corresponding to the acetylenic proton

(C≡C-H), the proton on the carbon bearing the

methoxy group (CH-O), the methoxy group

protons (O-CH₃), the methylene protons of the

ethyl group (-CH₂-), and the methyl protons of

the ethyl group (-CH₃).

¹³C NMR

Resonances for the two sp-hybridized carbons

of the alkyne, the carbon atom attached to the

oxygen of the methoxy group, the carbon of the

methoxy group, and the two carbons of the ethyl

group.

IR Spectroscopy

Characteristic absorption bands for the ≡C-H

stretch (around 3300 cm⁻¹), the C≡C stretch

(around 2100 cm⁻¹), C-O-C stretching vibrations

(around 1100 cm⁻¹), and C-H stretches of the

alkyl groups (around 2850-3000 cm⁻¹).

Mass Spectrometry

A molecular ion peak (M⁺) at m/z = 98.0732,

corresponding to the exact mass of C₆H₁₀O.

Fragmentation patterns would likely involve the

loss of the ethyl group, the methoxy group, or

other small neutral molecules.

Reactivity and Synthesis
Reactivity Profile
The reactivity of 3-methoxypent-1-yne is dictated by the presence of the terminal alkyne and

the ether functional groups.

Terminal Alkyne: The acidic proton on the terminal alkyne can be deprotonated by a strong

base to form an acetylide anion. This nucleophile can then participate in various carbon-

carbon bond-forming reactions. The triple bond can also undergo addition reactions (e.g.,

hydrogenation, halogenation, hydrohalogenation) and participate in cycloaddition reactions.
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Ether Group: The ether linkage is generally stable but can be cleaved under harsh acidic

conditions. The methoxy group can influence the reactivity of the adjacent chiral center.

General Synthetic Approach
A specific, experimentally validated protocol for the synthesis of 3-methoxypent-1-yne is not

readily available in the chemical literature. However, a plausible synthetic route could involve

the methylation of the corresponding secondary alcohol, 1-pentyn-3-ol. This is a common

method for the preparation of methyl ethers from alcohols.

Caption: Plausible synthetic pathway for 3-methoxypent-1-yne.

Disclaimer: This represents a general synthetic strategy and is not a documented experimental

protocol for 3-methoxypent-1-yne.

Safety and Hazard Information
According to the Globally Harmonized System of Classification and Labelling of Chemicals

(GHS), 3-methoxypent-1-yne is classified with the following hazards:

Table 4: GHS Hazard Classification

Hazard Class Code Description

Flammable liquids H225
Highly flammable liquid and

vapor[1]

Skin corrosion/irritation H315 Causes skin irritation[1]

Serious eye damage/eye

irritation
H319 Causes serious eye irritation[1]

Specific target organ toxicity —

single exposure
H335

May cause respiratory

irritation[1]

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab

coat, should be worn when handling this compound. All manipulations should be performed in a

well-ventilated fume hood.
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Experimental Protocols (General Methodologies)
As no specific experimental protocols for 3-methoxypent-1-yne were found, this section

provides a generalized methodology for the synthesis of a similar alkoxyalkyne, which could be

adapted by qualified researchers.

General Procedure for the Synthesis of Alkoxyalkynes
via Williamson Ether Synthesis
Caption: Generalized experimental workflow for alkoxyalkyne synthesis.

Materials:

Starting alcohol (e.g., 1-pentyn-3-ol)

Anhydrous aprotic solvent (e.g., THF, DMF)

Strong base (e.g., sodium hydride)

Methylating agent (e.g., methyl iodide)

Saturated aqueous ammonium chloride solution

Organic extraction solvent (e.g., diethyl ether)

Brine

Anhydrous magnesium or sodium sulfate

Procedure:

The starting alcohol is dissolved in an anhydrous aprotic solvent under an inert atmosphere

(e.g., nitrogen or argon).

The strong base is added portion-wise at 0 °C.

The reaction mixture is stirred at room temperature for a specified time to ensure complete

deprotonation.
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The mixture is cooled again to 0 °C, and the methylating agent is added dropwise.

The reaction is allowed to warm to room temperature and stirred overnight.

The reaction is carefully quenched with a saturated aqueous solution of ammonium chloride.

The aqueous layer is extracted multiple times with an organic solvent.

The combined organic layers are washed with brine, dried over an anhydrous drying agent,

filtered, and concentrated under reduced pressure.

The crude product is purified by vacuum distillation or column chromatography to yield the

desired alkoxyalkyne.

The purified product is characterized by appropriate spectroscopic methods (NMR, IR, MS).

Note: This is a generalized procedure and would require optimization for the specific synthesis

of 3-methoxypent-1-yne. All operations should be conducted by trained personnel with

appropriate safety precautions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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